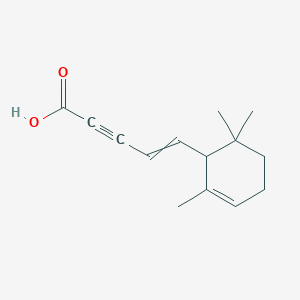
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane typically involves the alkylation of phenyl derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a major product . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylacetylene: Used in the synthesis of various organic compounds.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the generation of homoallylic amine derivatives.
Uniqueness
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethyl and tert-butylphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
85668-74-2 |
|---|---|
Molecular Formula |
C30H46 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-3-ethyl-5-methylheptan-4-yl]benzene |
InChI |
InChI=1S/C30H46/c1-11-22(4)27(23-14-16-24(17-15-23)28(5,6)7)30(12-2,13-3)26-20-18-25(19-21-26)29(8,9)10/h14-22,27H,11-13H2,1-10H3 |
InChI Key |
WNLBDFYTLIBLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(CC)(CC)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


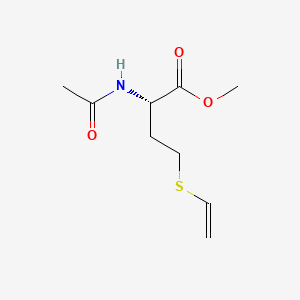
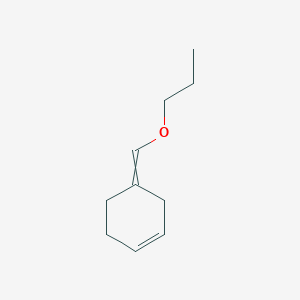
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
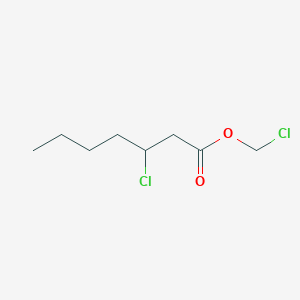

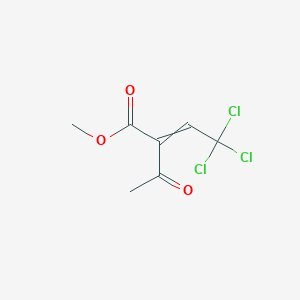
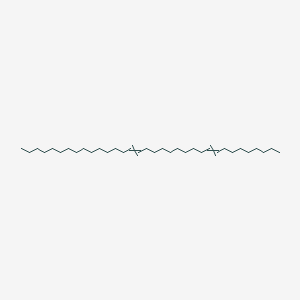
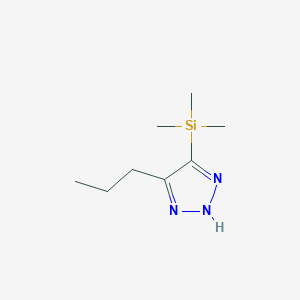
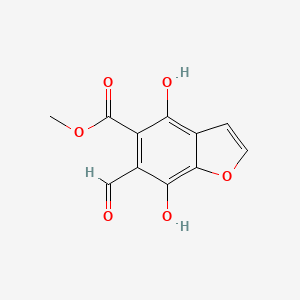
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
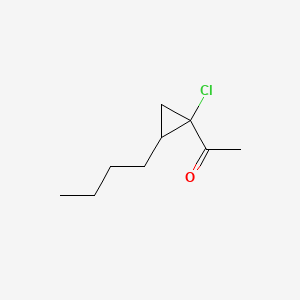
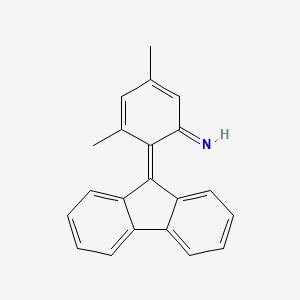
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
